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molecular formula C9H8ClNO5 B176226 1-chloroethyl (4-nitrophenyl) Carbonate CAS No. 101623-69-2

1-chloroethyl (4-nitrophenyl) Carbonate

Cat. No. B176226
M. Wt: 245.61 g/mol
InChI Key: DXVQFTPXVZUWIF-UHFFFAOYSA-N
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Patent
US05623081

Procedure details

To a ice cooled mixture of 27.8 g of p-nitrophenol, 16.0 g of pyridine and 1 L of chloroform is added, dropwise, 34 g of alpha-chloroethyl chloroformate. After 1 hour, the ice bath is removed and the reaction is stirred for 16 hours at room temperature. The mixture is washed with water, 0.5% sodium hydroxide and water. The organic layer is dried and concentrated in vacuo to give 47.85 g of the desired product.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1.N1C=CC=CC=1.Cl[C:18]([O:20][CH:21]([Cl:23])[CH3:22])=[O:19]>C(Cl)(Cl)Cl>[C:18](=[O:19])([O:10][C:3]1[CH:4]=[CH:5][C:6]([N+:7]([O-:9])=[O:8])=[CH:1][CH:2]=1)[O:20][CH:21]([Cl:23])[CH3:22]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
16 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
WASH
Type
WASH
Details
The mixture is washed with water, 0.5% sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(OC(C)Cl)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.85 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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